![molecular formula C18H18O4 B3143616 Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 53090-45-2](/img/structure/B3143616.png)
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 . It has a molecular weight of 298.34 . The IUPAC name for this compound is ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(C(C=C1)=CC=C1OCC2=CC=CC=C2)CC(OCC)=O . This notation provides a way to represent the structure using text, indicating the arrangement of atoms and bonds in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature typically undergo reactions common to esters and aromatic compounds. These could include hydrolysis, substitution reactions, among others .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 58-62 degrees Celsius . The compound should be stored at 0-8 degrees Celsius .Aplicaciones Científicas De Investigación
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates, a category that includes Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, are reduced enantioselectively to corresponding (S)-alcohols using Rhizopus species. This process is significant in synthesizing optically active compounds (Salvi & Chattopadhyay, 2006).
Synthesis of Complex Organic Compounds
This chemical is used in the synthesis of various complex organic compounds. For instance, it plays a role in the synthesis of (-)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which involves multiple steps including esterification and alkylation (Enders, Berg, & Jandeleit, 2003).
Copolymerization with Styrene
This compound is used in the synthesis of novel copolymers with styrene. These copolymers have applications in material science due to their structural properties and thermal stability (Kharas et al., 2013).
Bioanalytical Method Development
In bioanalytical chemistry, this compound is utilized in developing methods for quantitative measurement, particularly in drug development processes. Its role in the validation of bioanalytical methods highlights its importance in pharmaceutical research (Nemani, Shard, & Sengupta, 2018).
Fermentation and Stereochemical Control
The compound is also involved in fermenting baker's yeast mediated reductions, where it exhibits stereochemical control dependent on specific conditions. This application is crucial in the chiral synthesis of organic compounds (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).
Propiedades
IUPAC Name |
ethyl 3-oxo-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWWUITCSUUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




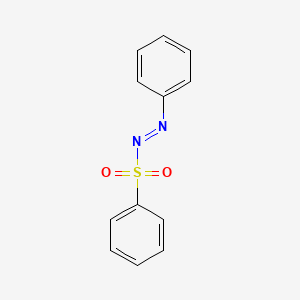
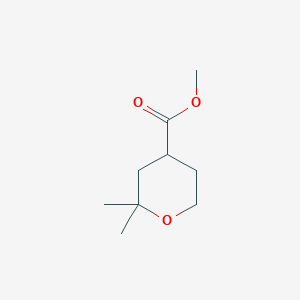
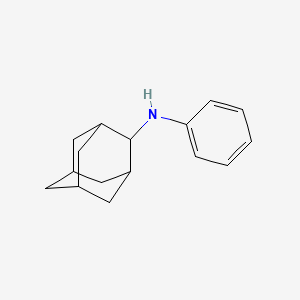
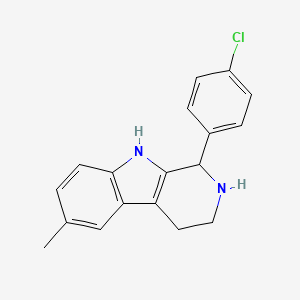
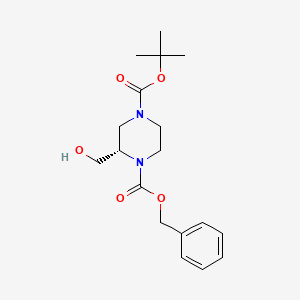

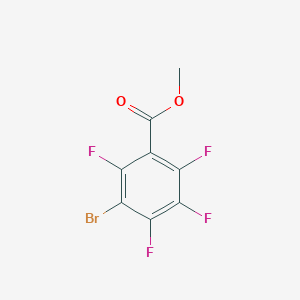

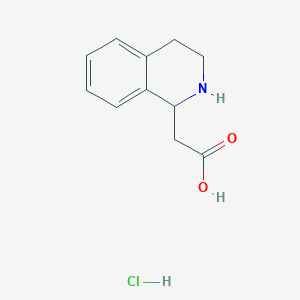
![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
